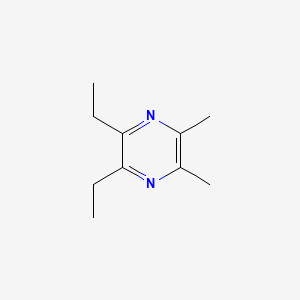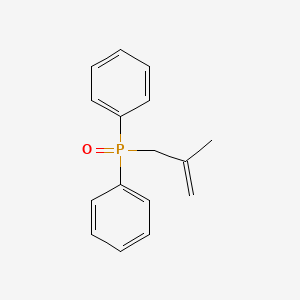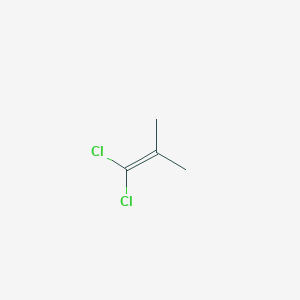
Hexacyclo(4.4.0.02,5.03,9.04,8.07,10)decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexacyclo(4.4.0.02,5.03,9.04,8.07,10)decane, also known as Pentaprismane, is a polycyclic hydrocarbon with the molecular formula C10H10. This compound is characterized by its unique structure, which consists of six interconnected cyclohexane rings. It is a highly strained molecule due to the angular strain and torsional strain present in its structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hexacyclo(4.4.0.02,5.03,9.04,8.07,10)decane typically involves multiple steps, starting from simpler organic compounds. One common method involves the cyclization of appropriate precursors under specific conditions to form the desired polycyclic structure. The reaction conditions often require the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and cost associated with its synthesis. advancements in synthetic chemistry may lead to more efficient and cost-effective methods in the future .
Analyse Chemischer Reaktionen
Types of Reactions
Hexacyclo(4.4.0.02,5.03,9.04,8.07,10)decane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can occur at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols .
Wissenschaftliche Forschungsanwendungen
Hexacyclo(4.4.0.02,5.03,9.04,8.07,10)decane has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of strain on chemical reactivity and stability.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug design.
Industry: Utilized in the development of new materials with unique properties due to its strained structure.
Wirkmechanismus
The mechanism by which Hexacyclo(4.4.0.02,5.03,9.04,8.07,10)decane exerts its effects is primarily related to its highly strained structure. The strain in the molecule makes it more reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cubane: Another highly strained polycyclic hydrocarbon with a cubic structure.
Dodecahedrane: A polycyclic hydrocarbon with a dodecahedral structure.
Tetrahedrane: A polycyclic hydrocarbon with a tetrahedral structure.
Uniqueness
Hexacyclo(4.4.0.02,5.03,9.04,8.07,10)decane is unique due to its specific arrangement of six interconnected cyclohexane rings, which imparts significant strain and reactivity.
Eigenschaften
CAS-Nummer |
4572-17-2 |
|---|---|
Molekularformel |
C10H10 |
Molekulargewicht |
130.19 g/mol |
IUPAC-Name |
hexacyclo[4.4.0.02,5.03,9.04,8.07,10]decane |
InChI |
InChI=1S/C10H10/c1-2-5-3(1)7-8-4(1)6(2)10(8)9(5)7/h1-10H |
InChI-Schlüssel |
TXSUZIHPJIZTJT-UHFFFAOYSA-N |
Kanonische SMILES |
C12C3C4C1C5C2C6C3C4C56 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-[[2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)acetyl]amino]benzoate](/img/structure/B14156184.png)

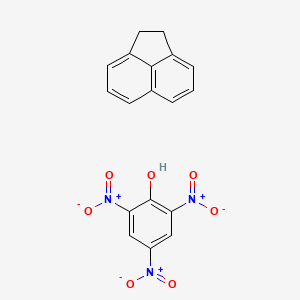

![5-[Tert-butyl(2-hydroxyethyl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B14156197.png)
![6-methoxy-3-[(2-methylanilino)methyl]-1H-quinolin-2-one](/img/structure/B14156202.png)
![ethyl 5-bromo-3-[(piperidin-1-ylacetyl)amino]-1H-indole-2-carboxylate](/img/structure/B14156210.png)
![1-(4-Methoxy-2-methylphenyl)-3-[4-(trifluoromethyl)-2-thiazolyl]urea](/img/structure/B14156215.png)
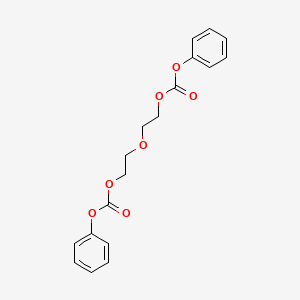
![2-[(4-Methoxyphenyl)amino]-2-phenylcyclohexanone](/img/structure/B14156234.png)
